molecular formula C26H27N5O3 B2837537 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one CAS No. 897613-13-7

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one

Cat. No. B2837537
CAS RN: 897613-13-7
M. Wt: 457.534
InChI Key: URHDYMZHWOLVCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances .

Scientific Research Applications

Design and Synthesis of Novel Derivatives

Researchers have developed novel series of compounds involving furan and piperazine derivatives. For instance, Kumar et al. (2017) synthesized a series of derivatives starting from 2-acetylfuran, which demonstrated antidepressant and antianxiety activities through behavioral tests in mice (Kumar et al., 2017). These studies highlight the potential of furan derivatives in developing pharmacologically active compounds.

Pharmacological Applications

  • Antidepressant and Antianxiety Activities

    The antidepressant and antianxiety properties of some novel derivatives of furan and piperazine were explored through behavioral tests, showing significant activity at specific doses (Kumar et al., 2017).

  • Anticancer Activity

    Kumar et al. (2013) conducted a study on piperazine-2,6-dione derivatives synthesized through condensation reactions. These compounds were evaluated for their anticancer activity against various cancer cell lines, demonstrating promising results (Kumar et al., 2013).

  • Antimalarial Activity

    Piperazine and pyrrolidine derivatives were synthesized and tested for their antiplasmodial activity against Plasmodium falciparum. Certain compounds showed significant inhibition of parasite growth, highlighting the potential for developing new antimalarial agents (Mendoza et al., 2011).

Mechanism of Action

This is particularly relevant for compounds that have a biological activity. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound and any risks associated with its use. It includes looking at safety data sheets and toxicology studies .

Future Directions

This involves looking at potential future research directions. It could include potential applications of the compound, or areas where further study is needed .

properties

IUPAC Name

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[pyridin-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-19-16-22(32)24(26(33)31(19)18-21-7-5-15-34-21)25(20-6-4-9-27-17-20)30-13-11-29(12-14-30)23-8-2-3-10-28-23/h2-10,15-17,25,32H,11-14,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHDYMZHWOLVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CN=CC=C3)N4CCN(CC4)C5=CC=CC=N5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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